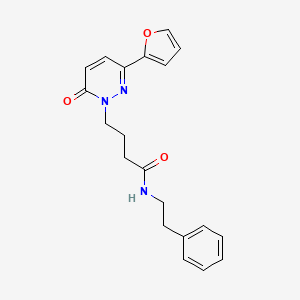

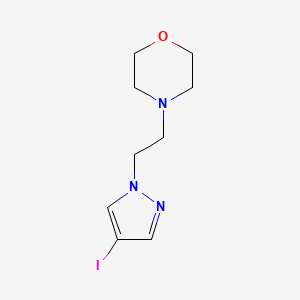

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms opposite each other, with the remaining four positions occupied by hydrogen atoms. Phenethylbutanamide is an amide group attached to a phenethyl group and a butyl group.

Synthesis Analysis

The synthesis of furan compounds can be achieved through various methods, such as the Paal-Knorr Furan Synthesis . The synthesis of pyridazine compounds often involves the reaction of hydrazine with 1,3-diketones. The synthesis of amides typically involves the reaction of an acid chloride, anhydride, or ester with an amine .Chemical Reactions Analysis

The furan ring in the molecule can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The pyridazine ring can also undergo various reactions, including nucleophilic substitution at the nitrogen atoms. The amide group can participate in hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing furan, pyridazine, and amide groups are likely to be solid at room temperature and could have varying degrees of solubility in water and organic solvents .Scientific Research Applications

Arylmethylidene Derivatives of 3H-furan-2-ones

Arylmethylidene derivatives of 3H-furan-2-ones engage in reactions with various nucleophiles, leading to a wide spectrum of products including amides, pyridazinones, and oxazines. These compounds serve as key intermediates in the synthesis of cyclic and heterocyclic compounds, showcasing their versatility in medicinal chemistry and drug design (Kamneva, Anis’kova, & Egorova, 2018).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a broad range of pharmacological activities. Their structural modification has led to the synthesis of potent drugs with anti-diabetic, anti-viral, anti-microbial, and anticancer properties. This highlights the potential of furan-containing compounds in developing new therapeutic agents (Jalhan et al., 2017).

Desulfurization and Deoxygenation Reactions

The desulfurization and deoxygenation reactions of furan on palladium surfaces reveal the potential of furan derivatives in catalytic processes. These reactions are crucial for understanding the decomposition mechanisms of furan compounds and can be applied in environmental remediation and the development of catalysts (Caldwell & Land, 1997).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Furanyl- or thienyl-substituted nucleobases and nucleosides demonstrate significant importance in medicinal chemistry, particularly in the design of antiviral, antitumor, and antimycobacterial agents. These compounds serve as examples of how furan derivatives can be utilized to optimize biological activity and selectivity in drug development (Ostrowski, 2022).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), illustrates the application of furan-containing compounds in sustainable chemistry. These derivatives serve as platform chemicals for producing polymers, fuels, and functional materials, highlighting the role of furan derivatives in green chemistry and renewable energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name |

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19(21-13-12-16-6-2-1-3-7-16)9-4-14-23-20(25)11-10-17(22-23)18-8-5-15-26-18/h1-3,5-8,10-11,15H,4,9,12-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBDTVIAOIXKPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)

![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)

![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)